![molecular formula C17H19BrO3 B5132597 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the family of compounds known as beta-adrenergic agonists, which have been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. In
Mécanisme D'action
The mechanism of action of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves its binding to beta-adrenergic receptors in the body. These receptors are located on the surface of cells in various tissues, including the heart, lungs, and muscles. When 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene binds to these receptors, it activates a signaling cascade that leads to the effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene include increased heart rate, dilation of airways, and improved muscle function. These effects are mediated through the activation of beta-adrenergic receptors in the body. In addition, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of beta-adrenergic agonists on various tissues and physiological processes. However, one limitation is that its effects may be dose-dependent, which can make it difficult to interpret results from experiments using different concentrations of the compound.
Orientations Futures
There are several future directions for research on 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is its potential therapeutic applications, particularly in the treatment of asthma, COPD, and muscle wasting disorders. Another area of interest is its anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases. Finally, further research is needed to better understand the dose-dependent effects of the compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves several steps. The first step is the preparation of 3-(3-methoxyphenoxy)propyl bromide, which is then reacted with 4-methylphenol to form the intermediate 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylphenol. This intermediate is then treated with phosphorus tribromide to form the final product, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene.
Applications De Recherche Scientifique
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. These effects make it a potential candidate for the treatment of various medical conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and muscle wasting disorders.
Propriétés
IUPAC Name |
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-7-8-17(16(18)11-13)21-10-4-9-20-15-6-3-5-14(12-15)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHDELCTWQXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)
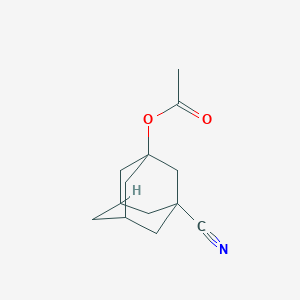
![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)
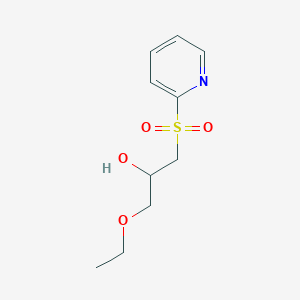
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)
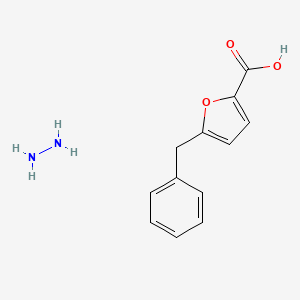
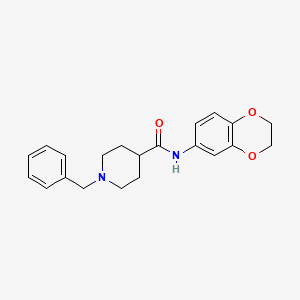
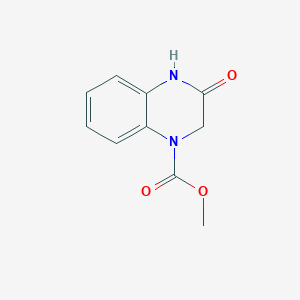
![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)

